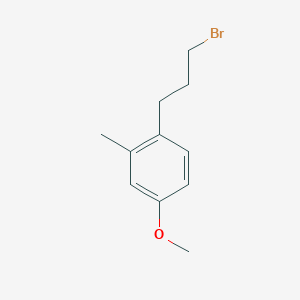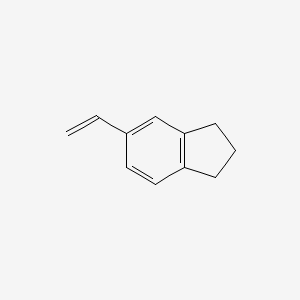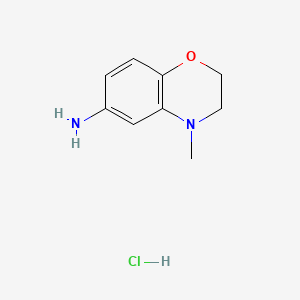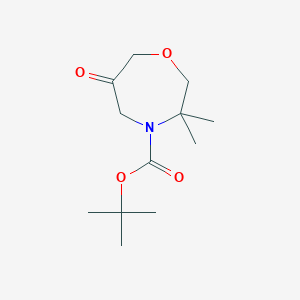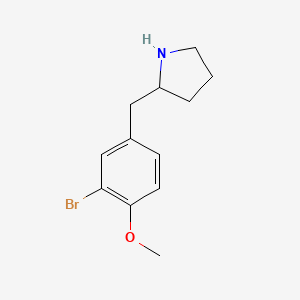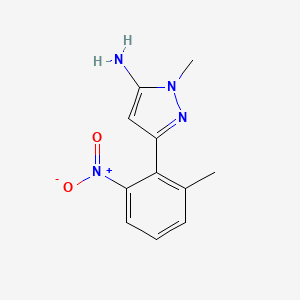
1-Methyl-3-(2-methyl-6-nitrophenyl)-1h-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(2-methyl-6-nitrophenyl)-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, a 2-methyl-6-nitrophenyl group at position 3, and an amine group at position 5 of the pyrazole ring. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific research fields.
准备方法
The synthesis of 1-Methyl-3-(2-methyl-6-nitrophenyl)-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce a nitro group at the 6-position, forming 2-methyl-6-nitrophenyl.
Formation of Pyrazole Ring: The nitrated compound is then reacted with hydrazine derivatives to form the pyrazole ring. This step often involves cyclization reactions under acidic or basic conditions.
Methylation: The final step involves the methylation of the pyrazole ring at the 1-position using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
1-Methyl-3-(2-methyl-6-nitrophenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of nitro derivatives or other oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amine group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the nitro or methyl groups are replaced by other functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.
科学研究应用
1-Methyl-3-(2-methyl-6-nitrophenyl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored as a lead compound for drug development. Its derivatives may exhibit pharmacological activities that can be optimized for therapeutic use.
Industry: The compound is used in the synthesis of specialty chemicals, dyes, and pigments. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-Methyl-3-(2-methyl-6-nitrophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
1-Methyl-3-(2-methyl-6-nitrophenyl)-1h-pyrazol-5-amine can be compared with other similar compounds, such as:
2-Methyl-6-nitrophenyl isocyanate: This compound has a similar nitro and methyl substitution pattern but differs in its functional group (isocyanate vs. pyrazole).
1-(2-Methyl-5-nitrophenyl)-3-(2-thiazolyl)urea: This compound contains a urea linkage and a thiazole ring, offering different reactivity and applications compared to the pyrazole derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H12N4O2 |
|---|---|
分子量 |
232.24 g/mol |
IUPAC 名称 |
2-methyl-5-(2-methyl-6-nitrophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H12N4O2/c1-7-4-3-5-9(15(16)17)11(7)8-6-10(12)14(2)13-8/h3-6H,12H2,1-2H3 |
InChI 键 |
SXQBQPYIBSADPX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C2=NN(C(=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



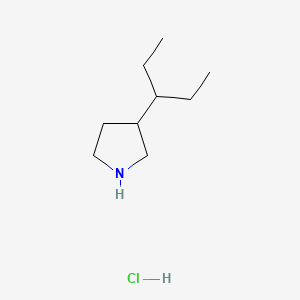


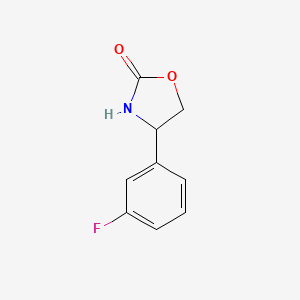
![Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13592632.png)
